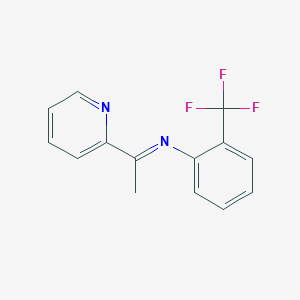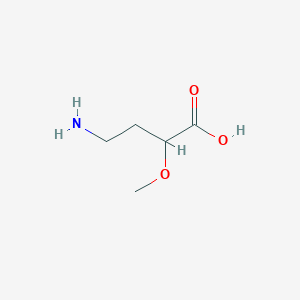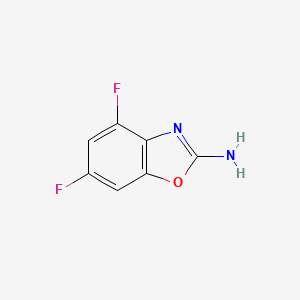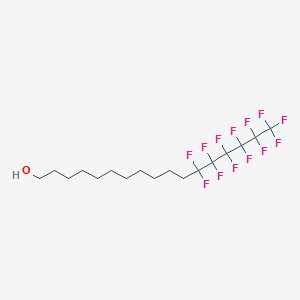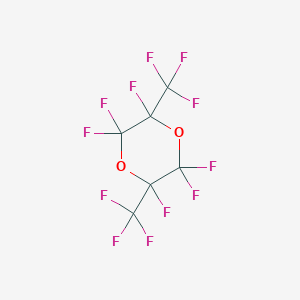
2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane
Vue d'ensemble
Description
2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane is a highly fluorinated organic compound It is characterized by its unique structure, which includes multiple fluorine atoms and a dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane typically involves the fluorination of precursor compounds. One common method is the reaction of hexafluoropropylene oxide with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process must be carefully controlled to ensure the safety and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated derivatives.
Reduction: Reduction reactions can lead to the formation of partially fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce partially fluorinated hydrocarbons.
Applications De Recherche Scientifique
2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.
Industry: Used in the production of high-performance materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s reactivity and stability, making it useful in various chemical and biological processes. The exact pathways and targets depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,5,5,6-Hexafluoro-1,4-dioxane: Lacks the trifluoromethyl groups, resulting in different chemical properties.
3,6-Difluoro-1,4-dioxane: Contains fewer fluorine atoms, leading to lower reactivity and stability.
1,4-Dioxane: The non-fluorinated parent compound, with significantly different chemical behavior.
Uniqueness
2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane is unique due to its high degree of fluorination, which imparts exceptional stability, reactivity, and resistance to degradation. These properties make it valuable for specialized applications where other compounds may not perform as well.
Propriétés
IUPAC Name |
2,2,3,5,5,6-hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12O2/c7-1(3(9,10)11)5(15,16)20-2(8,4(12,13)14)6(17,18)19-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWPXDOVVTVZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OC(C(O1)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026726 | |
| Record name | 2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137373-27-4 | |
| Record name | 2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


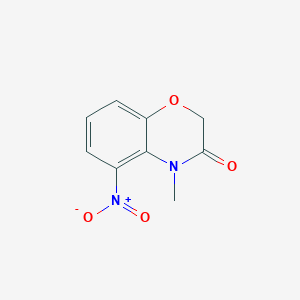
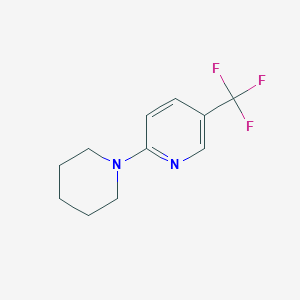
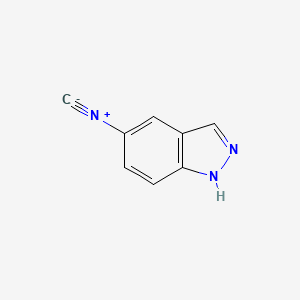
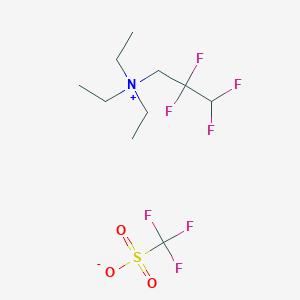
![Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B3039790.png)
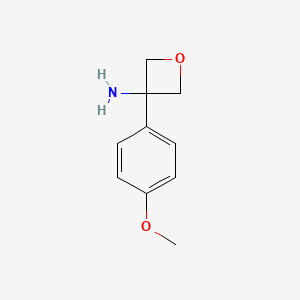
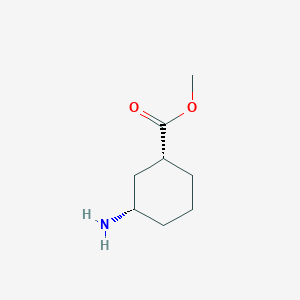
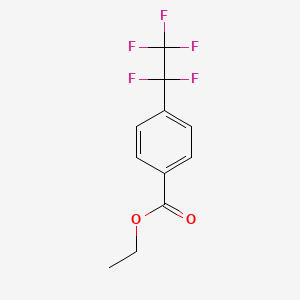
![Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]-](/img/structure/B3039797.png)
